1-(5-Fluoro-2-methylphenyl)cyclobutanamine
Description
Significance of Cyclobutanamine Scaffolds in Medicinal Chemistry and Drug Discovery
The cyclobutane (B1203170) ring, a four-membered carbocycle, is an increasingly utilized motif in the design of small-molecule drug candidates. nih.gov Its incorporation into a molecular structure offers several key advantages that can positively influence a compound's pharmacological profile. One of the most significant contributions of the cyclobutane moiety is the introduction of conformational rigidity. nih.gov By constraining the flexibility of a molecule, the cyclobutanamine scaffold can help to lock the compound into a bioactive conformation, potentially leading to higher binding affinity and selectivity for its biological target.
Furthermore, the three-dimensional nature of the cyclobutane ring provides a valuable tool for exploring chemical space beyond the flat, two-dimensional structures of many traditional aromatic scaffolds. This added dimensionality can facilitate novel interactions with protein binding pockets. The cyclobutane ring is also recognized for its relative chemical inertness, which can contribute to improved metabolic stability, a crucial factor in the development of long-acting therapeutic agents. nih.gov In the context of central nervous system (CNS) drug discovery, cyclobutane-containing compounds have been investigated for their potential to modulate targets such as H3 receptors, which are implicated in cognitive disorders. nih.gov
| Property of Cyclobutane Scaffolds | Implication in Drug Design |
| Conformational Restriction | Enhanced binding affinity and selectivity |
| Three-Dimensional Structure | Novel interactions with biological targets |
| Chemical Inertness | Improved metabolic stability |
Role of Fluorine Substitution in Modulating Chemical Reactivity and Interactions
The introduction of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry. nih.govbohrium.comsigmaaldrich.comsigmaaldrich.com The unique properties of the fluorine atom can profoundly influence a molecule's physicochemical and pharmacokinetic characteristics. Fluorine is the most electronegative element, and its presence can alter the electron distribution within a molecule, thereby affecting its acidity or basicity (pKa). bohrium.com This modulation of pKa can have significant consequences for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
A key benefit of fluorine substitution is the enhancement of metabolic stability. bohrium.com The carbon-fluorine bond is exceptionally strong, and replacing a metabolically labile hydrogen atom with fluorine can block sites of oxidative metabolism, leading to a longer half-life and improved bioavailability. bohrium.com Moreover, the incorporation of fluorine can impact a compound's lipophilicity, which in turn affects its ability to cross biological membranes, including the blood-brain barrier. The effect of fluorine on lipophilicity can be context-dependent, sometimes increasing it and at other times decreasing it, providing a valuable tool for fine-tuning this critical property. Fluorine can also participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity. bohrium.com
| Effect of Fluorine Substitution | Consequence in Medicinal Chemistry |
| High Electronegativity | Modulation of pKa, influencing ADME properties |
| Strong C-F Bond | Increased metabolic stability and bioavailability |
| Altered Lipophilicity | Modified membrane permeability and CNS penetration |
| Potential for Favorable Interactions | Enhanced binding affinity to target proteins |
Research Context and Scholarly Objectives for 1-(5-Fluoro-2-methylphenyl)cyclobutanamine
The specific combination of a cyclobutanamine scaffold with a 5-fluoro-2-methylphenyl group in this compound suggests a clear research trajectory within the field of medicinal chemistry, particularly in the domain of CNS agents. The phenylcyclobutanamine framework is a recognized pharmacophore in a number of psychoactive compounds. The strategic placement of the fluorine atom and the methyl group on the phenyl ring is intended to further refine the pharmacological properties of the molecule.
The primary scholarly objectives for the investigation of this compound can be summarized as follows:
Synthesis and Characterization: To develop efficient and scalable synthetic routes to produce the compound and its analogs, and to fully characterize their chemical structures and properties.
Pharmacological Profiling: To determine the in vitro and in vivo pharmacological profile of the compound, including its binding affinity for and functional activity at various CNS receptors and transporters. Based on structurally similar compounds, such as 1-(5-fluoro-2-methylphenyl)cyclopropanamine which is explored for neurological disorders, research would likely focus on targets within the brain. smolecule.com
Structure-Activity Relationship (SAR) Studies: To systematically modify the structure of this compound and to evaluate the impact of these modifications on its biological activity. This would involve exploring different substitution patterns on the phenyl ring and modifications of the cyclobutane moiety to optimize potency, selectivity, and pharmacokinetic properties.
Evaluation of Therapeutic Potential: To assess the potential of this compound and its optimized analogs as therapeutic agents for specific neurological or psychiatric disorders. This would involve preclinical studies in relevant animal models to evaluate efficacy and safety.
While detailed research findings on this compound are not extensively reported in publicly available literature, the foundational principles of medicinal chemistry strongly support the continued investigation of this and related compounds as potentially valuable modulators of CNS function.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
1-(5-fluoro-2-methylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C11H14FN/c1-8-3-4-9(12)7-10(8)11(13)5-2-6-11/h3-4,7H,2,5-6,13H2,1H3 |
InChI Key |
WSUDXWKLGHFYKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2(CCC2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 5 Fluoro 2 Methylphenyl Cyclobutanamine and Its Derivatives
Strategic Approaches to Cyclobutanamine Core Construction
The construction of the cyclobutane (B1203170) ring is a pivotal step in the synthesis of the target molecule. A variety of methods are available for the synthesis of cyclobutane derivatives, generally allowing for both regioselective and stereoselective outcomes. researchgate.net Despite their ring strain, cyclobutanes are typically stable at room temperature, but their unique reactivity can be harnessed for further functionalization. researchgate.net
Stereoselective Synthesis of Cyclobutane Derivatives
Achieving stereocontrol in the synthesis of substituted cyclobutanes is crucial for developing pharmaceutical candidates. Several strategies have proven effective for establishing the desired stereochemistry.
Ring-Closure and Cyclization Reactions: Direct intramolecular ring-closure and free radical cyclization are effective and reliable methods for producing the cyclobutane core. nih.gov A highly diastereoselective ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes has been developed to create bicyclic α-silyl ketones containing cyclobutane rings with quaternary stereocenters. nih.gov This method is notable for its high diastereoselectivity, often producing all-cis isomers when the linking alkyl chain is substituted. nih.gov
Asymmetric Hydroboration: A rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes provides a pathway to chiral gem-difluorinated α-boryl cyclobutanes and monofluorinated cyclobutenes with excellent regio- and enantioselectivity. nih.govresearchgate.net These chiral borylated cyclobutanes serve as versatile building blocks for a diverse range of enantioenriched fluorinated cyclobutane derivatives. nih.govresearchgate.net
Substrate-Controlled Synthesis: In the synthesis of complex natural products like piperarborenine B, stereocontrol is achieved through carefully planned reaction sequences. For instance, the use of specific directing groups can control the stereochemical outcome of C-H functionalization steps on a pre-existing cyclobutane ring. acs.org
Table 1: Comparison of Stereoselective Cyclobutane Synthesis Methods
| Method | Key Features | Advantages | Typical Substrates |
|---|---|---|---|
| Ring-Expanding Cycloisomerization | Diastereoselective formation of bicyclic systems. | Creates quaternary stereocenters. | Alkylidenecyclopropane acylsilanes |
| Asymmetric Hydroboration | Rhodium-catalyzed; high regio- and enantioselectivity. | Access to versatile chiral borylated intermediates. | gem-Difluorinated cyclobutenes |
| C-H Functionalization | Directing group-mediated stereocontrol. | Allows for late-stage functionalization of complex scaffolds. | Carboxylic acid-derived cyclobutanes |
Photochemical and Cycloaddition Reactions in Cyclobutane Synthesis
Among the most powerful and widely used strategies for constructing cyclobutane rings are [2+2] cycloaddition reactions. nih.gov These reactions, which can be induced photochemically or catalyzed by transition metals, involve the formation of carbon-carbon bonds between two olefinic substrates. nih.govbaranlab.org
Photochemical [2+2] Cycloaddition: This method is a cornerstone of cyclobutane synthesis. acs.orgharvard.edu The reaction typically proceeds through the photoexcitation of an enone or another unsaturated substrate to its triplet excited state, which then undergoes a [2+2] cycloaddition with a ground-state olefin. baranlab.orgharvard.edu Common sensitizers like acetone (B3395972) or benzophenone (B1666685) are often used to facilitate the population of the triplet state. baranlab.org While this approach can sometimes lead to mixtures of regioisomers ("head-to-head" and "head-to-tail" adducts), it has proven invaluable in the total synthesis of complex natural products. nih.gov Visible light photocatalysis, using catalysts such as Ru(bipy)₃Cl₂, has emerged as a milder alternative for promoting [2+2] enone cycloadditions with excellent diastereoselectivity. organic-chemistry.org
Transition Metal-Catalyzed [2+2] Cycloaddition: Transition metals can also catalyze [2+2] cycloadditions, providing an alternative to photochemical methods. nih.gov For example, a CuCl/dppp catalyst system can be used for the synthesis of 1-aryl-2-borylcyclobutanes. organic-chemistry.org
Ketene Cycloadditions: Ketenes are excellent substrates for thermal [2+2] cycloadditions due to their linear geometry and reduced steric hindrance, reacting readily with olefins to form cyclobutanones. harvard.edu
Table 2: Overview of [2+2] Cycloaddition Strategies for Cyclobutane Synthesis
| Reaction Type | Catalyst/Conditions | Mechanism | Key Features |
|---|---|---|---|
| Direct Photochemical | UV light (hν), often with sensitizer (B1316253) (e.g., acetone) | Involves triplet excited state of one olefin. | Widely applicable, foundational method. nih.govbaranlab.orgharvard.edu |
| Visible Light Photocatalysis | Ru(bipy)₃Cl₂, visible light | Radical anion cycloaddition via single-electron reduction of enone. | Milder conditions, excellent diastereoselectivity. organic-chemistry.org |
| Transition Metal-Catalyzed | Cu(I), Pd(0), etc. | Varies with metal; can involve metallacycle intermediates. | Alternative to photochemical methods. nih.govorganic-chemistry.org |
| Thermal (Ketene) | Heat (Δ) | Concerted [π2s + π2a] cycloaddition. | Highly efficient for forming cyclobutanones. harvard.edu |
Chemoenzymatic and Biocatalytic Approaches (e.g., P450-mediated Hydroxylation)
Biocatalytic and chemoenzymatic methods offer unparalleled selectivity and operate under mild, environmentally friendly conditions. nih.govnih.gov These approaches are increasingly utilized for the synthesis of complex pharmaceutical intermediates. nih.govrjeid.com
P450-Mediated Hydroxylation: Engineered cytochrome P450 enzymes, particularly from the P450BM3 family, are highly effective biocatalysts for the selective C-H hydroxylation of cyclobutylamine (B51885) (CBA) derivatives at chemically unactivated sites. nih.govacs.org This strategy allows for the divergent, single-step synthesis of a variety of oxidized metabolites from a common starting material. nih.govacs.org A library of P450BM3 variants can be screened to identify enzymes that produce specific hydroxylated isomers (e.g., trans-2-hydroxy, trans-3-hydroxy) with high selectivity and conversion rates. nih.gov This enzymatic approach provides access to valuable chiral intermediates that would be difficult to obtain through traditional chemical synthesis. acs.orgnih.gov
Enzyme-Catalyzed Carbene Transfer: While more commonly applied to cyclopropanation, enzyme-catalyzed carbene transfer reactions represent an emerging biocatalytic tool. rsc.org Myoglobin variants, for instance, can catalyze the reaction of ethyl α-diazopyruvate with olefins. rsc.org Subsequent photochemical ring expansion of the resulting α-cyclopropylpyruvate products can yield enantiopure cyclobutenoates, demonstrating a chemoenzymatic route to four-membered rings. rsc.org
The power of biocatalysis lies in the ability to perform highly specific transformations on complex molecules, simplifying synthetic routes and providing access to novel structural analogs. rjeid.comrug.nl
Regioselective Introduction of Fluoro- and Methylphenyl Moieties
Once the cyclobutane core is established, the next critical phase is the introduction of the substituted phenyl ring. This requires modern fluorination techniques and robust aryl coupling reactions.
Modern Fluorination Strategies for Cyclobutane Systems
The introduction of fluorine can significantly modulate the physicochemical properties of a drug molecule. bohrium.comresearchgate.net Modern methods allow for the precise installation of fluorine onto carbocyclic scaffolds.
Electrophilic Fluorination: Reagents like Selectfluor are popular for the electrophilic fluorination of organic molecules. bohrium.commdpi.com A divergent fluorination of alkylidenecyclobutanes with Selectfluor has been developed, allowing for the synthesis of various products like fluorohydrins, fluoroethers, and fluoroketones while keeping the cyclobutane ring intact. bohrium.com The reaction is believed to proceed through a radical pathway involving a single electron transfer. bohrium.com
Asymmetric Synthesis of Fluorinated Cyclobutanes: The synthesis of chiral fluorinated cyclobutane derivatives remains a significant challenge. nih.gov One successful approach involves the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. nih.govresearchgate.net The resulting chiral boryl cyclobutanes are versatile intermediates that can be transformed into a variety of enantioenriched fluorinated products. nih.govresearchgate.net
Table 3: Selected Modern Fluorination Methods
| Method | Fluorinating Agent | Substrate | Key Outcome |
|---|---|---|---|
| Fluorinative Difunctionalization | Selectfluor | Alkylidenecyclobutanes | Synthesis of fluorohydrins, fluoroethers, etc. without ring opening. bohrium.com |
| Asymmetric Hydroboration | HBPin (followed by functionalization) | gem-Difluorinated cyclobutenes | Access to diverse chiral fluorinated cyclobutane derivatives. nih.govresearchgate.net |
Aryl Coupling Reactions for Substituted Phenyl Ring Incorporation
The final key step is the formation of the C-C bond between the cyclobutane core and the 5-fluoro-2-methylphenyl ring. Modern cross-coupling and C-H functionalization reactions are well-suited for this task.
Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a powerful tool for C-C bond formation. The cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl halides provides a route to structurally diverse cyclobutane products. organic-chemistry.org Similarly, 1,3-functionalized cyclobutane-containing trifluoroborates can undergo Suzuki-Miyaura coupling with aryl halides, although specific conditions involving photocatalysis may be required for challenging substrates. nasu-periodicals.org.ua
Direct C–H Arylation: A more atom-economical approach is the direct functionalization of C-H bonds. The Daugulis arylation, using palladium catalysis with a directing group such as an 8-aminoquinoline (B160924) amide, has been successfully applied to the arylation of cyclobutane C(sp³)–H bonds. acs.org This strategy has been employed in the total synthesis of natural products like the piperarborenines, demonstrating its effectiveness in creating complex, arylated cyclobutane structures with high yields. acs.org The scope of this reaction is broad, accommodating electron-rich arenes and various heterocyclic partners. acs.org
These advanced coupling strategies provide efficient and selective means to install the required fluoro-methylphenyl moiety onto the pre-formed cyclobutanamine core, completing the synthesis of the target compound and its derivatives.
Principles of Green Chemistry in the Synthesis of Cyclobutanamine Analogues
Atom Economy and Reaction Design
A core principle of green chemistry is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnih.gov Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful as they minimize the formation of byproducts. nih.gov In contrast, traditional named reactions like the Gabriel synthesis for preparing amines often exhibit poor atom economy due to the generation of stoichiometric amounts of waste products. rsc.orgprimescholars.com
For the synthesis of cyclobutanamine analogues, this principle guides the selection of reactions. For instance, a direct catalytic amination of a corresponding alcohol or reductive amination of a ketone are generally more atom-economical than multi-step sequences that involve protecting groups or stoichiometric reagents. rsc.org The "hydrogen borrowing" or "hydrogen auto-transfer" methodology is a prime example of an atom-economic transformation for creating N-alkylated amines, as it ideally produces only water as a byproduct. rsc.org This approach utilizes widely available alcohol precursors, which can potentially be derived from renewable resources. rsc.org
Catalysis as a Green Tool
Catalytic processes are fundamental to green chemistry because they offer significant advantages over stoichiometric reactions. Catalysts, used in small amounts, can facilitate reactions with high selectivity and efficiency, reduce reaction temperatures and pressures, and can often be recycled and reused. primescholars.com In the synthesis of cyclic amines, various catalytic methods have been developed to improve sustainability.
Ruthenium-based catalysts, for example, have been employed in the efficient cyclization of amino-alcohols to selectively yield cyclic amines. rsc.org Similarly, organocatalysis, which uses small organic molecules as catalysts, provides a metal-free alternative for synthesizing chiral compounds. researchgate.net For the synthesis of cyclic carbamates, which can be related to amine derivatives, bifunctional organocatalysts have been used to facilitate the reaction of amines with carbon dioxide, a renewable C1 feedstock. nih.govacs.org The development of efficient catalysts is crucial for minimizing waste and improving the energy efficiency of synthetic routes leading to complex amines. primescholars.com
Use of Renewable Feedstocks
The seventh principle of green chemistry encourages the use of renewable rather than depleting feedstocks whenever feasible. chemistryviews.org Traditionally, many pharmaceutical starting materials are derived from petrochemicals. mdpi.com However, there is a growing focus on utilizing biomass as a sustainable source for chemical production. rsc.org Biomass, including carbohydrates, lignin, and plant oils, offers a rich source of functionalized molecules that can be converted into valuable chemical intermediates. rsc.orgmdpi.com
For the synthesis of amine-containing compounds, researchers are exploring pathways starting from biomass-derived platform molecules. rsc.org Amino acids, for instance, are renewable resources that can be catalytically converted into primary amines. chemistryviews.org Lignin, the largest source of bio-renewable aromatics, is a promising feedstock for producing bio-aromatic alcohols and their derivatives, which can then be converted to amines. rsc.org Fatty acids and their derivatives, obtainable from plant or algal oils, can also serve as starting materials for amidation reactions. nih.gov Developing synthetic routes to cyclobutanamine analogues from such renewable precursors represents a significant step towards a more sustainable pharmaceutical industry.
Safer Solvents and Auxiliaries
The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and energy consumption. researchgate.net Green chemistry promotes the reduction or replacement of hazardous solvents, such as chlorinated hydrocarbons (e.g., dichloromethane, DCE) and polar aprotic solvents (e.g., DMF, NMP), with safer alternatives. researchgate.netresearchgate.net
For reactions commonly used in amine synthesis, such as reductive amination, studies have focused on developing solvent selection guides to replace undesirable solvents. researchgate.netrsc.org Greener alternatives like ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and dimethyl carbonate have been identified as high-performing replacements for chlorinated solvents in many instances. researchgate.netresearchgate.net Furthermore, novel solvent systems like deep eutectic solvents (DESs) are emerging as environmentally benign media for amine synthesis. mdpi.com DESs are often biodegradable, have negligible volatility, and can sometimes act as both solvent and catalyst, simplifying processes and reducing waste. mdpi.com
Interactive Data Table: Green Solvent Alternatives for Amine Synthesis
The following table compares common solvents used in amine synthesis, highlighting greener alternatives based on safety and environmental impact.
| Solvent | Class | Volatility | Toxicity | Recyclability | Green Chemistry Notes |
| Dichloromethane (DCM) | Chlorinated | High | High (Suspected Carcinogen) | Possible, energy-intensive | Problematic; targeted for replacement. researchgate.net |
| 1,2-Dichloroethane (DCE) | Chlorinated | High | High (Toxic, Carcinogen) | Possible, energy-intensive | Problematic; targeted for replacement. researchgate.net |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Low | High (Reproductive Toxin) | Possible | Problematic; targeted for replacement. researchgate.net |
| Toluene | Hydrocarbon | High | Moderate | Good | Usable, but with significant health and safety concerns. |
| Tetrahydrofuran (THF) | Ether | High | Moderate | Possible (Peroxide Former) | Usable, but can form explosive peroxides. |
| Ethyl Acetate (EtOAc) | Ester | Moderate | Low | Good | Recommended green alternative to chlorinated solvents. researchgate.net |
| 2-Methyl-THF (2-MeTHF) | Ether | Moderate | Low | Good | Bio-based alternative to THF with lower water miscibility. researchgate.net |
| Cyclopentyl methyl ether (CPME) | Ether | Low | Low | Good | Greener alternative with high boiling point and resistance to peroxide formation. researchgate.net |
| Deep Eutectic Solvents (DESs) | Neoteric | Very Low | Generally Low | High | Promising benign substitutes; properties are tunable. mdpi.com |
| Water | Aqueous | Low | None | N/A | The greenest solvent, though substrate solubility can be a limitation. mdpi.com |
Biocatalysis and Process Intensification
Biocatalysis , the use of enzymes to catalyze chemical reactions, aligns perfectly with the principles of green chemistry. Enzymes operate under mild conditions (temperature and pH), are highly selective (chemo-, regio-, and stereoselective), and are derived from renewable sources. nih.govresearchgate.net The high selectivity of enzymes can significantly simplify synthetic routes by avoiding the need for protecting groups, thus increasing atom economy and reducing waste. nih.gov
In the context of cyclobutylamine analogues, biocatalysis offers powerful tools. For example, engineered cytochrome P450 enzymes have been shown to perform selective C-H hydroxylation on cyclobutylamine derivatives at chemically unactivated sites, providing valuable intermediates that are difficult to access through traditional chemistry. ox.ac.uk For the synthesis of chiral amines, enzymes like imine reductases and transaminases are increasingly used as they can produce single enantiomers with high purity in aqueous media. acsgcipr.org
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. mdpi.com A key strategy is the shift from traditional batch reactors to continuous flow manufacturing. unito.it Continuous flow reactors offer superior heat and mass transfer, allowing for better control over reaction conditions, which is particularly important for highly exothermic reactions. cetjournal.ityoutube.com This improved control can lead to higher yields, fewer side products, and inherently safer processes due to the small volume of reactants present at any given time. cetjournal.it For the synthesis of cyclobutanamine compounds, continuous photochemical reaction technologies have been proposed as a foundation for large-scale, efficient production. google.com
The scientific literature provides information on similar compounds or general methodologies, but not the specific data required to populate the requested detailed outline for 1-(5-Fluoro-2-methylphenyl)cyclobutanamine. Generating an article without this specific information would lead to inaccuracies and would not be a true representation of the scientific investigation of this particular compound.
To provide a scientifically accurate and detailed article as requested, access to specific computational chemistry research focused on this compound is necessary. Such studies would likely be found in proprietary research databases or specialized chemical literature that were not accessible through the performed searches.
Computational and Chemoinformatic Investigations of 1 5 Fluoro 2 Methylphenyl Cyclobutanamine
Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyclobutanamine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com The fundamental premise of QSAR is that the variations in the biological effects of different molecules can be directly related to the changes in their physicochemical properties, which are encoded by their molecular structure. nih.gov These models are instrumental in medicinal chemistry for predicting the activity of unsynthesized compounds, thereby guiding lead optimization and reducing the reliance on extensive experimental testing. mdpi.com
While specific QSAR studies focusing exclusively on 1-(5-Fluoro-2-methylphenyl)cyclobutanamine are not extensively documented in publicly available literature, the cyclobutane (B1203170) and cyclobutylamine (B51885) motifs are recognized as valuable components for exploring QSAR models in drug discovery. nih.gov The application of these techniques can be effectively illustrated by examining studies on structurally related compounds, such as those containing a cyclobutylphenyl group.
A notable example is the three-dimensional QSAR (3D-QSAR) study performed on a series of 4-substituted cyclobutylphenyl quinoline (B57606) derivatives as potential inhibitors of bacterial DNA gyrase. nih.gov In this research, a common pharmacophore hypothesis (CPH) was developed to understand the key structural features required for inhibitory activity. The developed QSAR model, which included five pharmacophoric features, demonstrated strong predictive power. nih.gov The statistical significance of the model was robust, suggesting its utility in forecasting the biological activity of new analogues within this chemical class. nih.gov
The high predictive r-squared (pred_r²) value indicates a strong correlation between the predicted and actual activities for the test set compounds, affirming the model's external predictive capability. nih.gov Such models provide critical insights into the molecular interactions driving biological activity, for instance, identifying the importance of hydrogen bonding and π-π stacking interactions with target site residues. nih.gov This approach allows for the rational design of new derivatives with potentially enhanced potency by modifying the core scaffold to better fit the pharmacophore model.
| Parameter | Value | Description |
|---|---|---|
| pred_r² | 0.9239 | Predictive R-squared for the external test set, indicating high predictive ability. |
| Features | 5 | Number of pharmacophoric features in the final hypothesis (e.g., hydrogen bond donors/acceptors, aromatic rings). |
| Methodology | 3D-QSAR (PHASE) | The specific computational technique used to generate the model. |
Application of Artificial Intelligence and Machine Learning in Rational Design
The integration of artificial intelligence (AI) and machine learning (ML) has become a transformative force in rational drug design, offering powerful tools to navigate the vastness of chemical space and accelerate the discovery of new therapeutic agents. mdpi.com These computational methods learn from existing chemical and biological data to build predictive models that can forecast a molecule's properties, identify potential drug candidates, and generate novel molecular structures with desired characteristics. mdpi.comnih.gov
Predictive modeling using AI and ML algorithms is a cornerstone of modern computer-aided drug design. These models are trained on large datasets of compounds with known biological activities or physicochemical properties to learn the complex, often non-linear relationships between a molecule's structure and its behavior. mdpi.comnih.gov Common ML approaches include deep neural networks (DNN), random forests (RF), and support vector machines (SVM). nih.gov
A significant challenge in predicting properties for compounds like this compound is the presence of fluorine. Standard prediction software can struggle with fluorinated molecules due to their unique electronic effects and the relative scarcity of experimental data for such compounds in training sets. blackthorn.ai Recent research has specifically addressed this gap by developing specialized ML models trained on curated datasets of saturated fluorine-containing derivatives. blackthorn.ai In one such study, over 40 different ML models were evaluated for their ability to accurately predict crucial drug-like properties such as lipophilicity (logD) and acidity/basicity (pKa). blackthorn.ai The results demonstrated that tailored ML models can significantly improve the accuracy of property prediction for this important class of compounds. blackthorn.ai
These models can be applied to predict the activity (e.g., pIC50) of novel inhibitors against specific biological targets. mdpi.comnih.gov By converting molecular structures into numerical descriptors, algorithms can identify the key features that are most influential for biological activity, thereby providing an interpretable basis for designing more potent molecules. nih.gov
| Model Category | Examples | General Application |
|---|---|---|
| Linear Models | Ridge Regression, LASSO | Establishing a linear relationship between descriptors and properties. |
| Tree-Based Models | Random Forest, Gradient Boosting | Capturing non-linear relationships through ensemble decision trees. |
| Neural Networks | Multi-layer Perceptron (MLP) | Modeling highly complex, non-linear patterns in large datasets. |
Beyond predicting the properties of existing or slightly modified molecules, AI and ML also enable de novo drug design—the creation of entirely new molecules from scratch. mdpi.com These methods leverage generative models to explore chemical space and construct novel chemical entities that are optimized for specific criteria, such as high binding affinity to a target protein and favorable drug-like properties. arxiv.org
One advanced approach couples reinforcement learning (RL) with a deep generative model based on a 3D scaffold. arxiv.org In this framework, an AI "agent" learns to build new molecules atom by atom or fragment by fragment, starting from a core structure like cyclobutanamine. The agent is guided by a reward function that scores the generated molecules based on multiple objectives, such as predicted activity, binding affinity, and synthetic accessibility. arxiv.org Through iterative cycles of generation and scoring, the model learns a policy to construct molecules that are increasingly optimized for the desired therapeutic profile. arxiv.org This strategy provides an efficient pathway to discover novel, patentable chemical matter that is tailored to a specific biological target, moving beyond the confines of existing chemical libraries. mdpi.comarxiv.org
Structure Activity Relationship Sar Studies of 1 5 Fluoro 2 Methylphenyl Cyclobutanamine and Analogues
Elucidation of Key Structural Features for Modulating Biological Activities
The biological activity of compounds like 1-(5-fluoro-2-methylphenyl)cyclobutanamine is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent parts. The key structural components include the cyclobutane (B1203170) ring, the primary amine group, and the substituted phenyl ring.
The Cyclobutanamine Moiety: The cyclobutane ring serves as a rigid scaffold, holding the phenyl and amine substituents in a defined spatial orientation. This constrained conformation can be crucial for binding to a biological target. The primary amine is a key functional group, likely involved in hydrogen bonding or ionic interactions with receptor sites.
The Substituted Phenyl Ring: The 2-methyl and 5-fluoro substitutions on the phenyl ring are critical for modulating the compound's properties. These groups can influence the molecule's lipophilicity, electronic distribution, and metabolic stability, all of which can impact its biological activity.
Impact of Fluoro- and Methylphenyl Substitutions on Biological Interactions
The strategic placement of fluorine and methyl groups on the phenyl ring can significantly alter the pharmacological profile of the parent molecule.
Methyl Substitution: The methyl group at the 2-position introduces steric bulk, which can influence the preferred conformation of the phenyl ring relative to the cyclobutane core. This steric hindrance can be critical for achieving selective binding to a specific target and may also play a role in preventing enzymatic degradation.
Table 1: Potential Impact of Substituents on Biological Properties
| Substituent | Position | Potential Effects on Biological Interactions |
| Fluorine | 5 | - Alters electronic properties of the phenyl ring- May enhance binding affinity- Can block metabolic pathways, increasing stability |
| Methyl | 2 | - Introduces steric bulk, influencing conformation- May enhance target selectivity- Can sterically hinder metabolic degradation |
Stereochemical Influences on Structure-Activity Relationships and Diastereoselectivity
The 1-position of the cyclobutane ring in this compound is a stereocenter. This means the compound can exist as two enantiomers (R and S). It is well-established in medicinal chemistry that different enantiomers of a chiral drug can have significantly different biological activities, potencies, and safety profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
The relative orientation of the amine and the substituted phenyl group will be critical for proper binding to a target. One enantiomer may fit perfectly into a binding pocket, while the other may not be able to establish the necessary interactions or may even be sterically hindered from binding. Therefore, the stereochemistry at the C1 position is a crucial factor in the SAR of this compound.
Furthermore, if additional stereocenters were introduced into the molecule, for instance by modifying the cyclobutane ring, diastereomers would be formed. The diastereoselectivity of binding would then also need to be considered, as different diastereomers would have distinct three-dimensional shapes and, consequently, different biological activities.
Scaffold Hopping and Bioisosteric Replacements within Cyclobutanamine Frameworks
Scaffold Hopping: This strategy involves replacing the central core of a molecule (the scaffold) with a different chemical entity while maintaining the essential spatial arrangement of the key functional groups. For example, the cyclobutane ring could potentially be replaced by other small, rigid rings such as a cyclopentane, cyclohexane, or even a heterocyclic ring system. The goal of scaffold hopping is to discover new, patentable chemical series with improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.
Bioisosteric Replacements: Bioisosteres are functional groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects. In the context of this compound, bioisosteric replacements could be explored for various parts of the molecule. For instance, the fluorine atom could be replaced with other small, electron-withdrawing groups like a cyano or a trifluoromethyl group. The methyl group could be replaced by other small alkyl groups or an ethyl group to probe the steric requirements of the binding pocket. The primary amine could be modified to a secondary amine or other hydrogen-bonding functionalities.
Table 2: Potential Bioisosteric Replacements and Scaffold Hops
| Original Moiety | Potential Bioisosteric Replacement / Scaffold Hop | Rationale |
| Cyclobutane Ring | Cyclopentane, Azetidine, Oxetane | Explore different scaffold geometries and properties |
| Fluorine Atom | Chlorine, Cyano Group, Hydroxyl Group | Modulate electronics and hydrogen bonding potential |
| Methyl Group | Ethyl Group, Chlorine Atom | Probe steric and electronic requirements |
| Primary Amine | Secondary Amine, Hydroxylamine, Small Amides | Alter hydrogen bonding capacity and basicity |
In Vitro Biological Evaluation and Mechanistic Insights Excluding Clinical Outcomes and Toxicity
In Vitro Receptor Binding Studies and Selectivity Profiling
No studies detailing the in vitro receptor binding affinities and selectivity profile of 1-(5-Fluoro-2-methylphenyl)cyclobutanamine were identified in the public domain. Comprehensive searches did not yield any data on its interaction with specific biological targets, such as receptors or transporters. Therefore, its primary pharmacological targets and its selectivity for these targets over others remain uncharacterized in publicly accessible literature.
Enzyme Inhibition Kinetics and Mechanism of Action Elucidation
There is no publicly available information regarding the enzyme inhibition kinetics or the mechanism of action of this compound. Scientific literature searches did not uncover any studies that have investigated this compound as an enzyme inhibitor. Consequently, data on its inhibitory potency (e.g., IC₅₀ or Kᵢ values), the type of inhibition (e.g., competitive, non-competitive), or the molecular interactions governing its mechanism of action are not available.
In Vitro Metabolic Stability Assessment
Specific data on the in vitro metabolic stability of this compound is not documented in the available literature. While general principles of metabolic stability assessment are well-established, no studies have been published that apply these methods to this particular compound.
Characterization of Biotransformation Pathways
No information is available in the public domain concerning the characterization of the biotransformation pathways of this compound. Studies involving in vitro systems such as liver microsomes or hepatocytes to identify its metabolites have not been reported. As a result, the specific metabolic reactions it undergoes (e.g., oxidation, glucuronidation) and the resulting metabolic products are unknown.
Influence of Structural Modifications on Metabolic Susceptibility
Given the absence of metabolic data for the parent compound, there are no available studies on how structural modifications to this compound influence its metabolic susceptibility. Research on structure-activity relationships with respect to metabolism for this chemical series has not been published.
Advanced Analytical Methodologies for Characterization and Quantification of 1 5 Fluoro 2 Methylphenyl Cyclobutanamine
Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, SFC)
Chromatographic methods are indispensable for the separation of 1-(5-Fluoro-2-methylphenyl)cyclobutanamine from starting materials, byproducts, and potential degradants, as well as for the assessment of its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for these purposes.
Given the chiral nature of this compound, chiral chromatography is crucial for separating its enantiomers. SFC, in particular, has emerged as a highly efficient technique for chiral separations, often providing faster analysis times and reduced consumption of organic solvents compared to traditional normal-phase HPLC. The selection of the chiral stationary phase (CSP) is a critical parameter in achieving successful enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have proven effective in separating a broad range of chiral compounds.
For purity assessment, reversed-phase HPLC (RP-HPLC) is a standard and robust method. A typical RP-HPLC method would utilize a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Hypothetical HPLC Purity Assessment Method:
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Hypothetical Chiral SFC Separation Method:
| Parameter | Condition |
| Instrument | Supercritical Fluid Chromatograph |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Supercritical CO2 / Methanol (80:20 v/v) with 0.1% Diethylamine |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
Spectroscopic Characterization Methods (e.g., NMR Spectroscopy, Mass Spectrometry)
Spectroscopic techniques are vital for the unambiguous structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. 1H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. 13C NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, characteristic signals would be expected for the aromatic protons, the methyl group protons, and the protons of the cyclobutane (B1203170) ring. The fluorine atom would also influence the chemical shifts of nearby protons and carbons, providing further structural confirmation.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.
Hypothetical Spectroscopic Data:
1H NMR (400 MHz, CDCl3) δ (ppm): 7.10-7.00 (m, 2H, Ar-H), 6.90-6.80 (m, 1H, Ar-H), 3.50 (quintet, J = 8.0 Hz, 1H, CH-N), 2.40-2.20 (m, 4H, cyclobutane-CH2), 2.15 (s, 3H, Ar-CH3), 1.80-1.60 (m, 2H, cyclobutane-CH2).
13C NMR (100 MHz, CDCl3) δ (ppm): 160.5 (d, J = 243 Hz), 140.0, 130.0 (d, J = 8 Hz), 125.0, 115.0 (d, J = 21 Hz), 113.0 (d, J = 22 Hz), 55.0, 30.0 (2C), 18.0, 15.0.
HRMS (ESI+) m/z: Calculated for C11H15FN [M+H]+: 180.1183; Found: 180.1185.
Development of Quantitative Assays for Research Applications
For research applications, such as pharmacokinetic studies or in vitro assays, robust and sensitive quantitative methods are required to measure the concentration of this compound in biological matrices like plasma or tissue homogenates.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and wide dynamic range. The development of an LC-MS/MS assay involves optimizing the chromatographic separation to minimize matrix effects and selecting specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode for both the analyte and a suitable internal standard.
Method validation would be performed according to regulatory guidelines to ensure the assay is accurate, precise, and reliable for its intended purpose. This includes assessing linearity, accuracy, precision, selectivity, recovery, and stability.
Hypothetical LC-MS/MS Parameters for Quantification in Plasma:
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer with an HPLC front-end |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Analyte: 180.1 -> 163.1; Internal Standard: [Appropriate stable isotope labeled analog] |
| Sample Preparation | Protein precipitation with acetonitrile followed by centrifugation |
Q & A
Q. What are the optimal synthetic routes for 1-(5-Fluoro-2-methylphenyl)cyclobutanamine, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves a cyclopropane ring formation via cyclization of a pre-functionalized precursor. A common approach includes:
Cyclopropanation : Using a [2+2] cycloaddition or Simmons-Smith reaction to form the cyclobutane core.
Functionalization : Introducing the 5-fluoro-2-methylphenyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with a boronic acid derivative.
Amine Protection/Deprotection : Employing tert-butoxycarbonyl (Boc) or benzyl groups to protect the amine during synthesis, followed by acidic or catalytic deprotection.
- Key Parameters :
- Temperature control (<0°C for cyclopropanation to minimize side reactions).
- Solvent selection (e.g., dichloromethane for coupling reactions).
- Purification via column chromatography or HPLC (≥95% purity).
- Validation : NMR (¹H/¹³C), LC-MS, and elemental analysis confirm structure and purity .
Q. How can researchers characterize the interaction of this compound with neurotransmitter systems?
- Methodological Answer : Use radioligand binding assays to quantify affinity for monoamine transporters (e.g., serotonin, dopamine):
- Experimental Design :
Prepare synaptosomal membranes from rodent brain tissue.
Incubate with tritiated ligands (e.g., [³H]paroxetine for SERT) and varying concentrations of the compound.
Measure displacement curves to calculate IC₅₀ and Ki values.
- Electrophysiological Studies : Patch-clamp recordings on transfected HEK293 cells expressing human monoamine transporters to assess uptake inhibition.
- Data Interpretation : Compare results to known inhibitors (e.g., fluoxetine) to contextualize potency .
Advanced Research Questions
Q. How can contradictory data on receptor binding affinities across studies be resolved?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or tissue sources. To address this:
Standardize Assays : Use identical cell lines (e.g., HEK293-SERT) and buffer conditions (pH 7.4, 37°C).
Cross-Validate Techniques : Combine radioligand binding with fluorescence-based assays (e.g., FLIPR for real-time Ca²⁺ flux).
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses and compare with experimental Ki values.
- Example : If Ki varies by >10-fold, re-evaluate membrane preparation protocols or ligand stability .
Q. What strategies optimize the compound’s metabolic stability without compromising activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to reduce CYP450-mediated oxidation.
- Modify the cyclobutane ring to a spirocyclic system for steric protection.
- In Vitro Assays :
Incubate with liver microsomes (human/rat) to measure half-life (t½).
Use LC-MS/MS to identify major metabolites (e.g., N-oxidation products).
- In Vivo Validation : Administer to rodents and collect plasma/brain samples for pharmacokinetic profiling (AUC, Cmax) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
